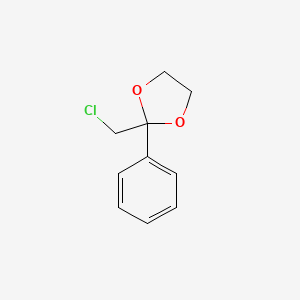

2-(Chloromethyl)-2-phenyl-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Chloromethyl)-2-phenyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a chloromethyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-2-phenyl-1,3-dioxolane typically involves the reaction of benzaldehyde with chloroacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while reducing production costs.

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Formation of substituted dioxolanes.

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of phenylmethanol derivatives.

Scientific Research Applications

Chemical Synthesis

2-(Chloromethyl)-2-phenyl-1,3-dioxolane serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and agrochemicals. Its chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis pathways .

Biological Studies

The compound has been utilized in biological research for studying enzyme mechanisms and probing biological pathways. Its ability to interact with biological molecules opens avenues for investigating cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. This suggests potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Target Organism | Activity (MIC µg/mL) |

|---|---|---|

| Dioxolane Derivative A | S. aureus | 625–1250 |

| Dioxolane Derivative B | C. albicans | <500 |

| Dioxolane Derivative C | E. coli | No activity |

Material Science

In materials science, this compound is employed as a cross-linking agent in the production of polymers and resins. The stability provided by the dioxolane ring enhances the mechanical properties of the resulting materials .

Case Study 1: Synthesis of Antimicrobial Agents

A research study synthesized several derivatives of dioxolanes, including this compound, which were tested for their antibacterial efficacy against Gram-positive bacteria. The results indicated that modifications to the dioxolane structure significantly influenced antimicrobial activity, providing insights into structure-activity relationships.

Case Study 2: Enzyme Mechanism Probing

Another study utilized this compound as a probe to investigate enzyme mechanisms involved in metabolic pathways. The reactivity of the chloromethyl group allowed researchers to explore how various enzymes interact with this compound, shedding light on potential regulatory mechanisms within cells .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-phenyl-1,3-dioxolane involves its reactivity towards nucleophiles, leading to the formation of various substituted products. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules.

Comparison with Similar Compounds

2-(Chloromethyl)-1,3-dioxolane: Lacks the phenyl group, making it less hydrophobic and potentially less reactive.

2-(Bromomethyl)-2-phenyl-1,3-dioxolane: Similar structure but with a bromine atom, which can lead to different reactivity patterns due to the larger atomic radius and different electronegativity.

2-(Hydroxymethyl)-2-phenyl-1,3-dioxolane: Contains a hydroxyl group instead of a chlorine atom, resulting in different chemical properties and reactivity.

Uniqueness: 2-(Chloromethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of both a chloromethyl and a phenyl group, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications.

Biological Activity

2-(Chloromethyl)-2-phenyl-1,3-dioxolane is a heterocyclic organic compound characterized by its dioxolane ring structure, which includes a chloromethyl group and a phenyl substituent. Its molecular formula is C₉H₉ClO₂. This compound has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features that contribute to its biological activity.

The presence of the dioxolane ring imparts significant reactivity to this compound. The chloromethyl group enhances its electrophilic character, making it an effective intermediate in various chemical transformations. Its ability to react with nucleophiles and electrophiles has been extensively studied, revealing pathways for synthesizing more complex molecules.

Antimicrobial Properties

Research indicates that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial and antifungal activities. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans . The biological screening of similar compounds suggests that the structural features of this compound may contribute to comparable antimicrobial properties.

| Compound | Target Microorganism | Activity |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | P. aeruginosa | Moderate |

| This compound | C. albicans | Significant |

The exact mechanisms through which these compounds exert their biological effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between epoxides and carbonyl compounds under acidic or basic conditions. This compound serves as a precursor for creating various derivatives that may enhance its biological activity . For example, studies on related dioxolanes have demonstrated that modifications at the phenyl group can significantly alter their antimicrobial efficacy .

Case Studies

Several studies have explored the biological activity of dioxolane derivatives:

- Antibacterial Activity : A study reported that synthesized dioxolanes exhibited antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis .

- Antifungal Activity : Another investigation revealed that certain dioxolane derivatives showed excellent antifungal activity against C. albicans, highlighting the potential for developing new antifungal agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-2-phenyl-1,3-dioxolane, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via chloromethylation of 2-phenyl-1,3-dioxolane derivatives using chloro methyl ether under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). Key steps include:

- Reaction conditions : Maintain temperatures between 0–5°C to minimize side reactions (e.g., over-chlorination).

- Workup : Neutralize the reaction mixture with ice-cold water, followed by extraction with dichloromethane and drying over anhydrous Na₂SO₄ .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can exceed 95% with careful solvent selection .

Q. How should researchers characterize this compound’s structural and physical properties?

Methodological Answer:

-

Spectroscopy :

-

Physical Properties :

Property Value Source Molecular Weight 198.65 g/mol Boiling Point ~250°C (estimated) Solubility Insoluble in H₂O; soluble in DCM, THF

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by stereochemical variations?

Methodological Answer: Stereochemical ambiguity in the dioxolane ring or chloromethyl group can lead to overlapping signals. To address this:

- 2D NMR Techniques : Use NOESY or ROESY to detect spatial proximity between protons. For example, cross-peaks between the chloromethyl group and phenyl protons confirm spatial orientation .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate stereoisomer assignments .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group?

Methodological Answer: The chloromethyl group is prone to elimination or nucleophilic substitution. To control reactivity:

- Protecting Groups : Temporarily protect the dioxolane oxygen with TMSCl to prevent ring-opening during alkylation .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SN2 reactions .

- Kinetic Monitoring : Employ in-situ FT-IR or HPLC to track reaction progress and halt at optimal conversion (~80–90%) .

Q. How can researchers validate the compound’s biological activity in medicinal chemistry studies?

Methodological Answer:

-

In Vitro Assays : Test against enzyme targets (e.g., kinases or proteases) using fluorescence-based assays. For example, IC₅₀ values <10 μM suggest therapeutic potential .

-

Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenyl or dioxolane groups to identify critical pharmacophores. Tabulate results:

Derivative IC₅₀ (μM) Notes Parent Compound 8.2 Baseline activity 4-NO₂-Phenyl analog 2.1 Enhanced potency Dioxolane-opened >100 Loss of activity

Q. Key Notes for Experimental Design

Properties

CAS No. |

59258-76-3 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

2-(chloromethyl)-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C10H11ClO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

IKZKUFZGNPKWNC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(CCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.